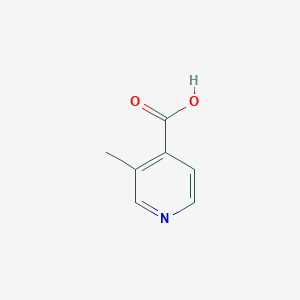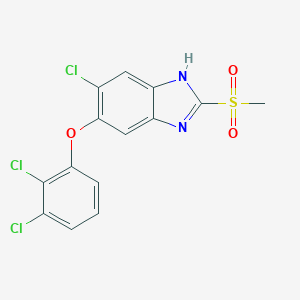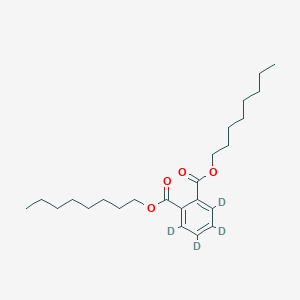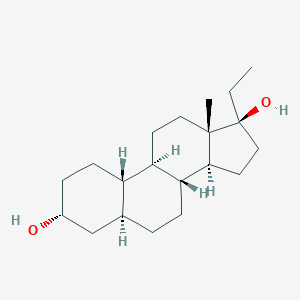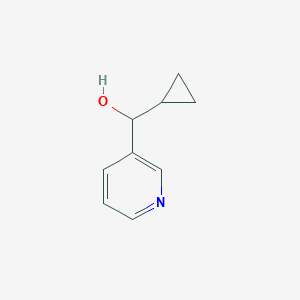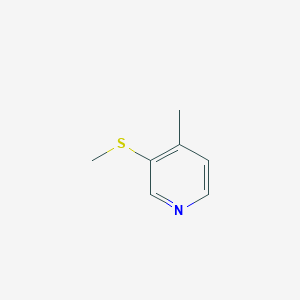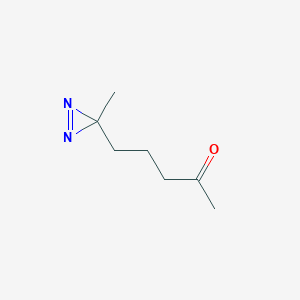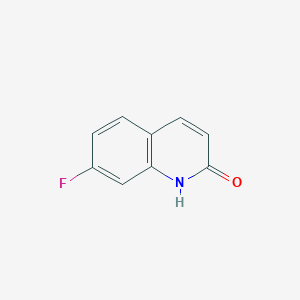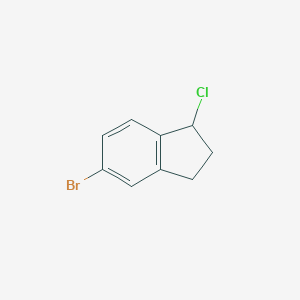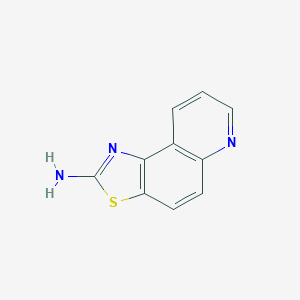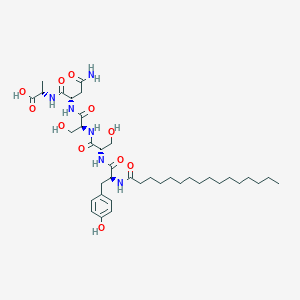
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine (Pal-SSAA) is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. Pal-SSAA is a synthetic peptide that is composed of six amino acids, including tyrosine, serine, asparagine, and alanine. This peptide has been synthesized using various methods and has shown promising results in various scientific studies.
Wirkmechanismus
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine exerts its biological effects by binding to specific receptors on the cell surface. It has been shown to bind to toll-like receptor 4 (TLR4) and inhibit the activation of nuclear factor kappa B (NF-κB), which plays a critical role in the inflammatory response. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism.
Biochemische Und Physiologische Effekte
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been shown to reduce oxidative stress and increase antioxidant activity. Additionally, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has several advantages for lab experiments, including its stability and ease of synthesis. It has also been shown to have low toxicity and high specificity for its target receptors. However, N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have neuroprotective effects and may have potential as a therapeutic agent for these diseases. Another future direction is to study the potential use of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine in combination with other drugs for cancer therapy. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been shown to have synergistic effects with other drugs, and this combination therapy may improve cancer treatment outcomes. Finally, future research could focus on the development of N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine analogs with improved pharmacological properties, such as increased stability and bioavailability.
Conclusion:
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine is a promising peptide with potential therapeutic applications in various fields, including cancer therapy and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects have been extensively studied, and future research could focus on its potential use in combination therapy and the development of analogs with improved pharmacological properties.
Synthesemethoden
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis is a widely used method that involves the stepwise addition of amino acids to a growing peptide chain on a solid support. Solution-phase peptide synthesis, on the other hand, involves the coupling of amino acids in solution using coupling reagents.
Wissenschaftliche Forschungsanwendungen
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
145671-08-5 |
|---|---|
Produktname |
N-Palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine |
Molekularformel |
C38H62N6O11 |
Molekulargewicht |
778.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(hexadecanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C38H62N6O11/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(49)41-28(21-26-17-19-27(47)20-18-26)35(51)43-31(24-46)37(53)44-30(23-45)36(52)42-29(22-32(39)48)34(50)40-25(2)38(54)55/h17-20,25,28-31,45-47H,3-16,21-24H2,1-2H3,(H2,39,48)(H,40,50)(H,41,49)(H,42,52)(H,43,51)(H,44,53)(H,54,55)/t25-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
JEAQWISLKGHURS-YBVOJSTASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O |
Andere CAS-Nummern |
145671-08-5 |
Sequenz |
YSSNA |
Synonyme |
N-palmitoyl-Tyr-Ser-Ser-Asn-Ala N-palmitoyl-tyrosyl-seryl-seryl-asparaginyl-alanine PTSSAA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



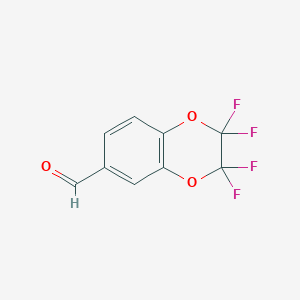
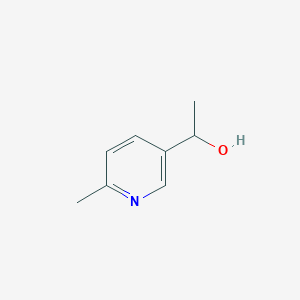
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
